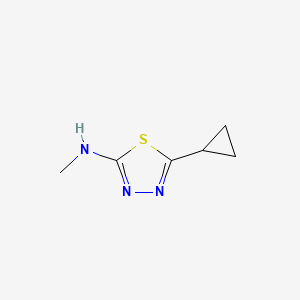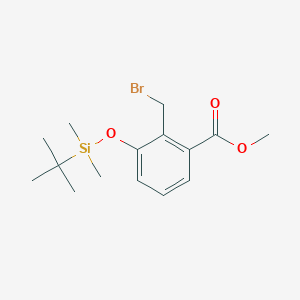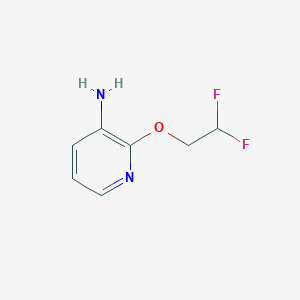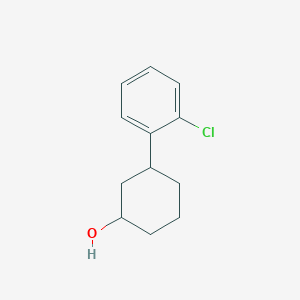
3-(2-Chlorophenyl)-cyclohexanol
説明
“3-(2-Chlorophenyl)-cyclohexanol” is a compound that contains a cyclohexanol moiety, which is a six-membered cyclic structure (cyclohexane) with an alcohol (-OH) group, and a 2-chlorophenyl moiety, which is a phenyl ring with a chlorine atom at the second position .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a Grignard reagent with a suitable electrophile. For example, 2-chlorophenylmagnesium bromide could potentially react with cyclohexanone to form "3-(2-Chlorophenyl)-cyclohexanol" .
Molecular Structure Analysis
The molecular structure of “3-(2-Chlorophenyl)-cyclohexanol” would consist of a cyclohexanol ring attached to a 2-chlorophenyl ring. The exact spatial arrangement would depend on the specific synthesis conditions and the stereochemistry at the carbon atom connecting the two rings .
Chemical Reactions Analysis
The chemical reactivity of “3-(2-Chlorophenyl)-cyclohexanol” would likely be influenced by the presence of the alcohol group, the aromatic ring, and the chlorine atom. The alcohol group can participate in reactions such as esterification or oxidation. The aromatic ring can undergo electrophilic aromatic substitution reactions, and the chlorine atom can be displaced by nucleophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Chlorophenyl)-cyclohexanol” would be influenced by its functional groups. The presence of the polar alcohol group would likely make it somewhat soluble in polar solvents, while the nonpolar cyclohexane and phenyl rings would likely make it soluble in nonpolar solvents .
科学的研究の応用
Cyclohexane Oxidation and KA Oil Production
Cyclohexane oxidation is a pivotal chemical reaction for the industrial production of cyclohexanol and cyclohexanone, which are collectively referred to as ketone-alcohol (KA) oil. KA oil serves as the primary feedstock for manufacturing nylon 6 and nylon 6,6. Research has explored various catalysts and reaction conditions to optimize this oxidation process. Metal and metal oxide loaded silica catalysts have shown excellent performance, offering high selectivity for KA oil and effective cyclohexane conversion. Innovations in this area include the use of gold nanoparticles and hydrochloric acid to enhance catalytic efficiency and selectivity, particularly in photocatalytic oxidation methods. These advancements highlight the importance of exploring and understanding the oxidation mechanisms and catalysts involved in the production of cyclohexanol, a derivative of cyclohexane and structurally related to 3-(2-Chlorophenyl)-cyclohexanol (Abutaleb & Ali, 2021).
Environmental Impact of Chlorophenols
Chlorophenols, including 2-chlorophenol which is structurally similar to 3-(2-Chlorophenyl)-cyclohexanol, have been extensively reviewed for their environmental consequences. These compounds exhibit moderate toxic effects on both mammalian and aquatic life, with the potential for significant toxicity upon long-term exposure. Environmental persistence varies, influenced by the presence of microflora capable of biodegradation. Although bioaccumulation is typically low, chlorophenols can have a pronounced organoleptic effect, impacting the sensory properties of water. This review emphasizes the environmental behavior of chlorophenols and the need for effective management and treatment strategies to mitigate their impact (Krijgsheld & Gen, 1986).
Chlorophenols and Environmental Degradation
The degradation of chlorophenols, such as 2-chlorophenol, involves processes like dechlorination, sorption, and co-precipitation. Zero valent iron (ZVI) and iron-based bimetallic systems have shown promise in efficiently dechlorinating these compounds. Research in this area is focused on understanding the mechanisms of chlorophenol removal and the role of iron oxides in the process. Bimetallic systems, in particular, offer an effective alternative to overcome the limitations of ZVI, including surface passivation over time. This work highlights the potential for innovative treatment strategies for chlorophenols, leveraging the capabilities of ZVI and bimetallic systems for environmental remediation (Gunawardana, Singhal, & Swedlund, 2011).
将来の方向性
特性
IUPAC Name |
3-(2-chlorophenyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-2,6-7,9-10,14H,3-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYAWJAFXGRNBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-cyclohexanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



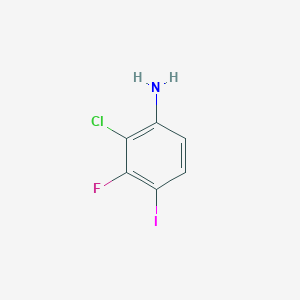
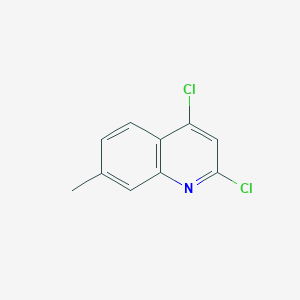
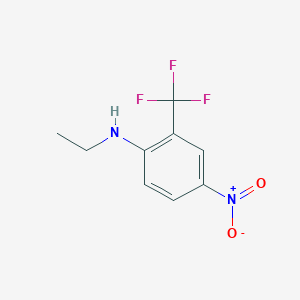
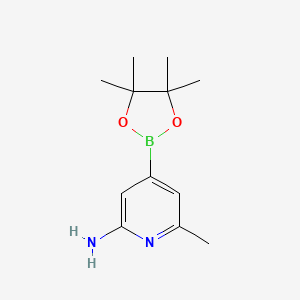
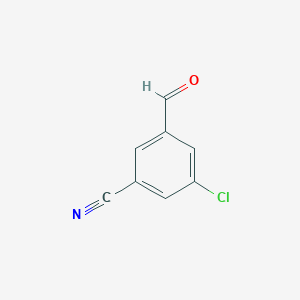
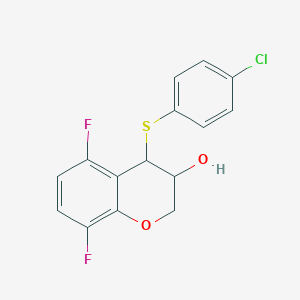
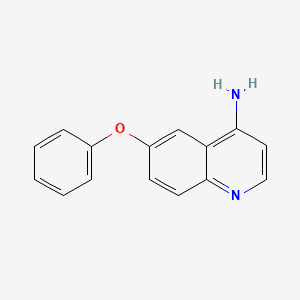
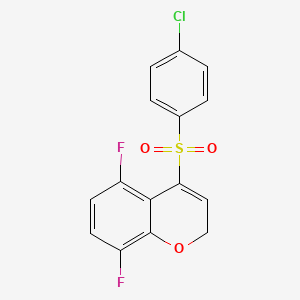
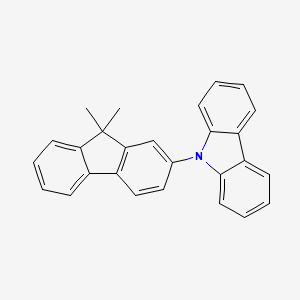
![4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine](/img/structure/B1427155.png)
![2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1427158.png)
